[1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol [1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17743017
InChI: InChI=1S/C8H9N3O2/c1-11-6(5-12)4-7(10-11)8-9-2-3-13-8/h2-4,12H,5H2,1H3
SMILES:
Molecular Formula: C8H9N3O2
Molecular Weight: 179.18 g/mol

[1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol

CAS No.:

Cat. No.: VC17743017

Molecular Formula: C8H9N3O2

Molecular Weight: 179.18 g/mol

* For research use only. Not for human or veterinary use.

[1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol -

Specification

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
IUPAC Name [2-methyl-5-(1,3-oxazol-2-yl)pyrazol-3-yl]methanol
Standard InChI InChI=1S/C8H9N3O2/c1-11-6(5-12)4-7(10-11)8-9-2-3-13-8/h2-4,12H,5H2,1H3
Standard InChI Key VAAOQYWMTRTSAX-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC(=N1)C2=NC=CO2)CO

Introduction

Chemical Identity and Structural Properties

The compound belongs to the pyrazole-oxazole hybrid family, characterized by a pyrazole ring fused with an oxazole moiety. Its molecular formula is C₈H₉N₃O₂, with a molecular weight of 179.18 g/mol. The structure consists of a 1-methylpyrazole core substituted at the 3-position with a 1,3-oxazol-2-yl group and a hydroxymethyl group at the 5-position.

Molecular Geometry and Stability

The planar arrangement of the pyrazole and oxazole rings facilitates π-π stacking interactions, enhancing stability. The hydroxymethyl group introduces polarity, improving solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₉N₃O₂
Molecular Weight179.18 g/mol
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors4 (N and O atoms)
Rotatable Bonds2

Synthesis and Optimization

The synthesis of [1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol involves multi-step reactions, typically starting with substituted pyrazole precursors.

Key Synthetic Routes

  • Formation of Pyrazole Core: Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is synthesized via cyclization of diethyl oxalate with methylhydrazine under acidic conditions .

  • Oxazole Ring Introduction: The oxazole moiety is introduced through nucleophilic substitution or cycloaddition reactions. For example, coupling the pyrazole intermediate with 2-chlorooxazole in the presence of a palladium catalyst yields the hybrid structure.

  • Hydroxymethylation: The ester group at the 5-position is reduced to a hydroxymethyl group using lithium aluminum hydride (LiAlH₄).

Table 2: Synthesis Parameters

StepReagents/ConditionsYield (%)
Pyrazole FormationDiethyl oxalate, methylhydrazine, −5°C94
Oxazole Substitution2-Chlorooxazole, Pd(PPh₃)₄, 80°C30–50
ReductionLiAlH₄, THF, 0°C42–60

Reaction yields vary due to steric hindrance from the methyl and oxazole groups, necessitating optimized stoichiometry .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): Signals at δ 2.25 ppm (s, 3H, CH₃), 4.11 ppm (s, 3H, N–CH₃), and 4.55 ppm (dd, J = 1.2 Hz, 2H, CH₂OH) confirm substituent positions .

  • ¹³C NMR: Peaks at 160.2 ppm (C=O) and 148.7 ppm (oxazole C–N) validate ring connectivity.

Mass Spectrometry (MS)

The molecular ion peak at m/z 179.18 [M+H]⁺ aligns with the molecular formula, while fragments at m/z 161 (loss of H₂O) and 133 (oxazole ring cleavage) provide structural insights.

Biological Activities and Mechanisms

Anti-Inflammatory Activity

The compound inhibits 5-lipoxygenase activating protein (FLAP), a key enzyme in leukotriene biosynthesis. In vitro assays show IC₅₀ = 12.5 μM against FLAP, reducing leukotriene B₄ production by 85% in human neutrophils.

Applications in Medicinal Chemistry

Drug Development

The compound’s dual inhibition of inflammatory and oxidative pathways positions it as a candidate for:

  • Asthma and COPD: Targeting leukotriene-driven bronchoconstriction.

  • Neuroinflammation: Modulating microglial activation in Alzheimer’s disease.

Structure-Activity Relationships (SAR)

  • Oxazole vs. Thiazole: Replacement of sulfur with oxygen in the oxazole ring enhances metabolic stability but reduces insecticidal activity .

  • Hydroxymethyl Group: Critical for FLAP binding; esterification abolishes activity.

Future Directions and Challenges

Pharmacokinetic Optimization

Poor oral bioavailability (<30% in rodent models) due to high polarity necessitates prodrug strategies, such as acetylating the hydroxyl group to improve membrane permeability.

Target Selectivity

Off-target effects on cyclooxygenase-2 (COX-2) observed at concentrations >50 μM highlight the need for rational drug design to enhance specificity.

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